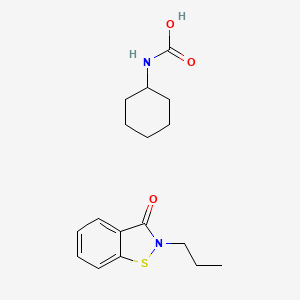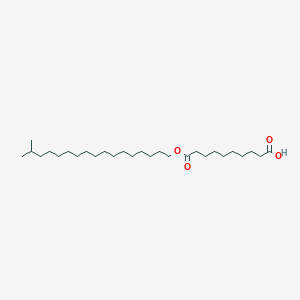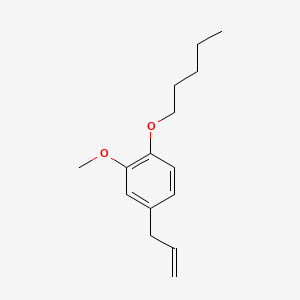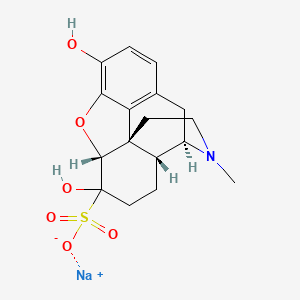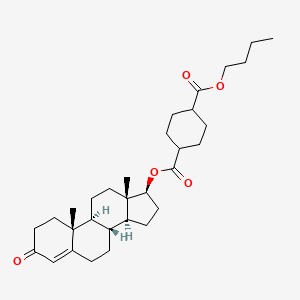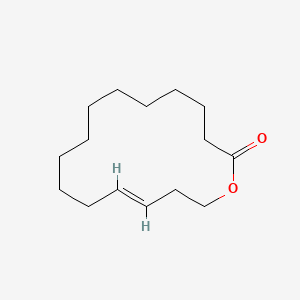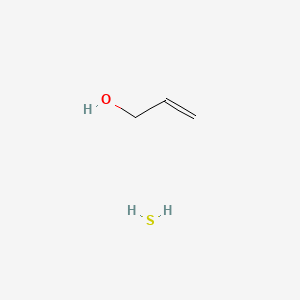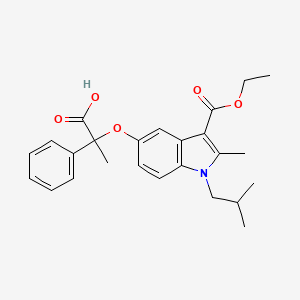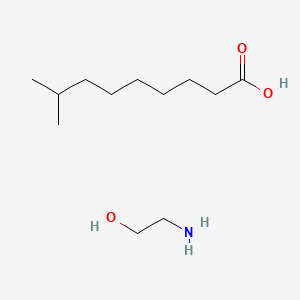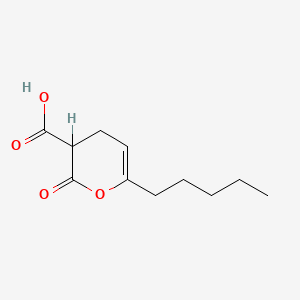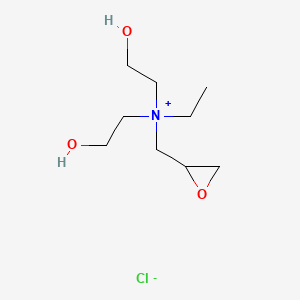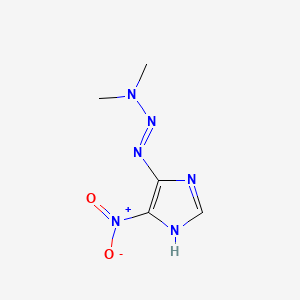
4-(3,3-Dimethyltriazeno)-5-nitroimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Dimethyltriazeno)-5-nitroimidazole is a chemical compound known for its significant antitumor activity. . This compound is structurally characterized by the presence of a triazeno group and a nitro group attached to an imidazole ring.
Vorbereitungsmethoden
The synthesis of 4-(3,3-Dimethyltriazeno)-5-nitroimidazole typically involves the diazotation of 5-aminoimidazole-4-carboxamide with nitrous acid, followed by reaction with dimethylamine . This method results in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
4-(3,3-Dimethyltriazeno)-5-nitroimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The triazeno group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(3,3-Dimethyltriazeno)-5-nitroimidazole has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a precursor for synthesizing other imidazole derivatives with potential biological activities.
Biology: The compound has shown significant antitumor activity, making it a valuable tool in cancer research.
Wirkmechanismus
The mechanism of action of 4-(3,3-Dimethyltriazeno)-5-nitroimidazole involves its conversion to active metabolites that interfere with DNA synthesis. The compound is metabolized to 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, which acts as a methylating agent. This methylation leads to base mismatches in DNA, ultimately causing cell death . The molecular targets include DNA and various enzymes involved in DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
4-(3,3-Dimethyltriazeno)-5-nitroimidazole can be compared with other similar compounds, such as:
4-(3,3-Dimethyl-1-triazeno)-3-nitrophenyl]imidazole: This compound shares structural similarities and exhibits comparable antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
82039-94-9 |
|---|---|
Molekularformel |
C5H8N6O2 |
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
N-methyl-N-[(E)-(5-nitro-1H-imidazol-4-yl)diazenyl]methanamine |
InChI |
InChI=1S/C5H8N6O2/c1-10(2)9-8-4-5(11(12)13)7-3-6-4/h3H,1-2H3,(H,6,7)/b9-8+ |
InChI-Schlüssel |
UCGMISFUVBQSOW-CMDGGOBGSA-N |
Isomerische SMILES |
CN(C)/N=N/C1=C(NC=N1)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)N=NC1=C(NC=N1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


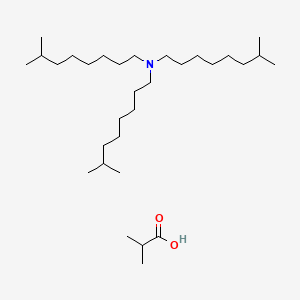
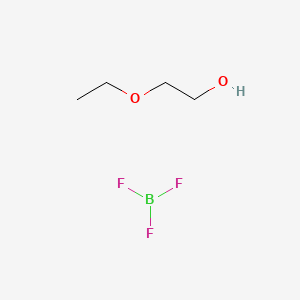
![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
